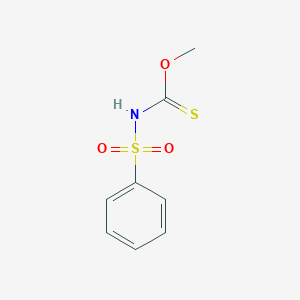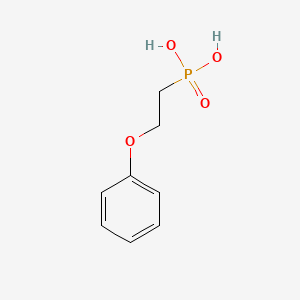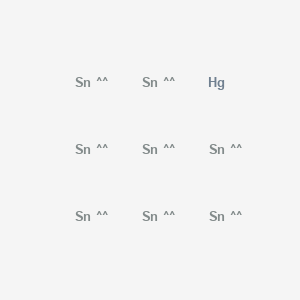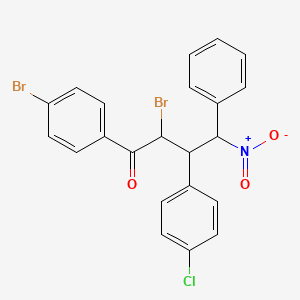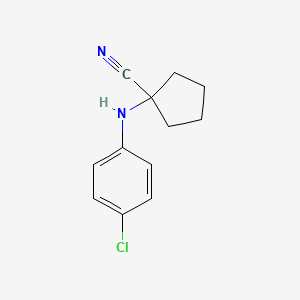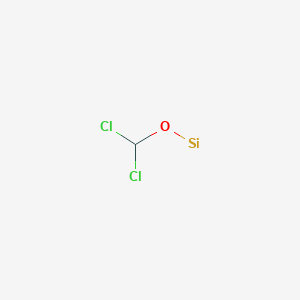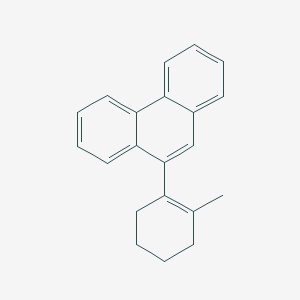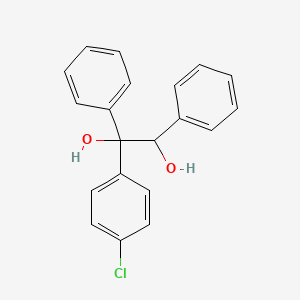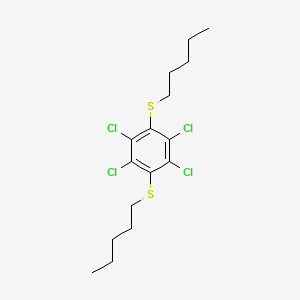![molecular formula C17H17BrClN3O3 B14724717 N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide CAS No. 5431-20-9](/img/structure/B14724717.png)
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, a propan-2-yloxy group, and a chlorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the brominated aromatic ring and the chlorinated pyridine ring. The key steps include:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Propan-2-yloxylation: The attachment of a propan-2-yloxy group to the aromatic ring.
Formation of the Pyridine Ring: The synthesis of the chlorinated pyridine ring.
Coupling Reaction: The final step involves coupling the brominated aromatic ring with the chlorinated pyridine ring through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-methoxy-benzamide: Similar structure but lacks the pyridine ring.
N-(3-bromo-4-methoxyphenyl)-2-chloropyridine-3-carboxamide: Similar structure but lacks the propan-2-yloxy group.
Uniqueness
N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
5431-20-9 |
|---|---|
Molecular Formula |
C17H17BrClN3O3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H17BrClN3O3/c1-10(2)25-15-13(18)7-11(8-14(15)24-3)9-21-22-17(23)12-5-4-6-20-16(12)19/h4-10H,1-3H3,(H,22,23) |
InChI Key |
CMUZJLKBAAJCED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NNC(=O)C2=C(N=CC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




